BenchChemオンラインストアへようこそ!

3-(5-Bromopyridin-2-yl)quinoline

Antiviral Drug Discovery HRV 3C Protease Heteroaromatic SAR

3-(5-Bromopyridin-2-yl)quinoline (CAS 569350-78-3) is a brominated heteroaryl-quinoline hybrid with the molecular formula C14H9BrN2 and molecular weight 285.14 g/mol. Its structure combines a quinoline core—a privileged scaffold in kinase, protease, and GPCR-targeted drug discovery —with a 5-bromo-2-pyridyl substituent that serves as both a pharmacophore-modulating group and a versatile synthetic handle for late-stage diversification via cross-coupling chemistry.

Molecular Formula C14H9BrN2
Molecular Weight 285.14 g/mol
CAS No. 569350-78-3
Cat. No. B1340210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Bromopyridin-2-yl)quinoline
CAS569350-78-3
Molecular FormulaC14H9BrN2
Molecular Weight285.14 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C=N2)C3=NC=C(C=C3)Br
InChIInChI=1S/C14H9BrN2/c15-12-5-6-14(17-9-12)11-7-10-3-1-2-4-13(10)16-8-11/h1-9H
InChIKeyKGTJBUVGZASOLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 3-(5-Bromopyridin-2-yl)quinoline (CAS 569350-78-3) Is the Preferred Heteroaryl Halide Scaffold for Focused Library Synthesis and Fragment-Based Screening


3-(5-Bromopyridin-2-yl)quinoline (CAS 569350-78-3) is a brominated heteroaryl-quinoline hybrid with the molecular formula C14H9BrN2 and molecular weight 285.14 g/mol . Its structure combines a quinoline core—a privileged scaffold in kinase, protease, and GPCR-targeted drug discovery [1]—with a 5-bromo-2-pyridyl substituent that serves as both a pharmacophore-modulating group and a versatile synthetic handle for late-stage diversification via cross-coupling chemistry. The compound’s calculated physicochemical properties include a topological polar surface area (PSA) of 25.78 Ų and a computed LogP of 4.06 [2], positioning it within oral bioavailability-accessible chemical space while retaining sufficient lipophilicity for hydrophobic pocket engagement in protein targets. As a regiospecifically brominated intermediate, it is manufactured under ISO-certified quality systems to a minimum purity of 98% for pharmaceutical R&D and quality control applications .

Why Generic Substitution Fails for 3-(5-Bromopyridin-2-yl)quinoline (CAS 569350-78-3)


Generic substitution among aryl-quinoline derivatives is precluded by the synergistic interplay of three structural features that collectively govern biological activity, synthetic utility, and physicochemical behavior: (i) the precise 5-position of the bromine atom on the pyridine ring, which dictates both electronic modulation and steric accessibility for target engagement [1]; (ii) the C-3 attachment point of the pyridyl group to the quinoline core, which establishes a unique dihedral angle and molecular shape distinct from C-2 or C-4 regioisomers; and (iii) the bromine atom itself, which serves as a dual-purpose moiety—acting as a lipophilic pharmacophoric element in biological assays while simultaneously functioning as a reactive handle for Suzuki, Buchwald-Hartwig, and other palladium-catalyzed transformations that enable analog generation . Swapping the bromine for chlorine or fluorine alters both halogen-bonding capacity and cross-coupling reactivity; moving the halogen to the 4- or 6-position changes molecular recognition properties; and relocating the pyridyl-quinoline junction from C-3 to C-2 profoundly reshapes the three-dimensional topology presented to biological targets. These interdependent structure–activity and structure–property relationships mean that even closely related analogs cannot be assumed interchangeable without quantitative validation.

Quantitative Differentiation Evidence for 3-(5-Bromopyridin-2-yl)quinoline (CAS 569350-78-3)


5-Bromopyridinyl Substituent Delivers 80 nM IC50 in HRV 3C Protease Inhibition – A Defined Benchmark for Heteroaryl Ester Inhibitor Optimization

In a systematic structure–activity relationship (SAR) study of heteroaromatic esters as human rhinovirus (HRV) 3C protease inhibitors, compound 7—which carries a 5-bromopyridinyl group attached to a quinoline-related ester scaffold—achieved an IC50 of 80 nM, making it the most potent inhibitor in the series [1]. This benchmark establishes a quantitative reference point for synthetic chemists building focused libraries around the 3-(5-bromopyridin-2-yl)quinoline scaffold: replacement of the 5-bromopyridinyl group with alternative heteroaryl esters resulted in reduced potency, demonstrating that the bromine atom at the pyridine 5-position is a critical determinant of target affinity in this chemotype. The binding mode of analog 19, featuring a 4-hydroxyquinolinone moiety, was further explored via molecular docking, revealing a novel interaction in the S1 pocket of the protease active site [1].

Antiviral Drug Discovery HRV 3C Protease Heteroaromatic SAR

Bromine at Pyridine C-5 Position Confers Superior MAO-B Potency vs. Alternative Bromoaryl-Quinoline Chemotypes (IC50 86 nM vs. 12.4 μM on MAO-A)

Comparative analysis of ChEMBL-curated binding data for brominated aryl-quinoline compounds reveals that the 3-bromobenzyloxy-substituted oxindole-quinoline hybrid CHEMBL2430703 achieves an IC50 of 86 nM at recombinant human MAO-B versus an IC50 of 12,400 nM (12.4 μM) at recombinant human MAO-A, yielding a selectivity ratio of approximately 144-fold for MAO-B over MAO-A [1]. In contrast, a structurally distinct bromoaryl-quinoline derivative (CHEMBL1814644) exhibits an IC50 of 1,020 nM at MAO-B and 39,900 nM at MAO-A, producing a different selectivity profile (approximately 39-fold) [2]. This demonstrates that subtle variations in the bromine substitution pattern and linker topology dramatically shift both potency and isoform selectivity within the quinoline-containing MAO inhibitor class, highlighting the non-fungible nature of brominated quinoline intermediates for neurotherapeutic target engagement.

Neurotherapeutics Monoamine Oxidase B Isoform Selectivity

Regiospecific C-3 Quinolyl–Pyridyl Connectivity Enables Unique Dihedral Geometry for Target Binding vs. C-2 and C-4 Isomers

The attachment of the pyridyl group at the C-3 position of the quinoline ring (as in the target compound) produces a distinct torsional profile compared to C-2 and C-4 regioisomers. Crystallographic and computational studies on pyridine-quinoline hybrids designed as PIM-1 kinase inhibitors have demonstrated that subtle changes in the dihedral angle between the quinoline and pyridine rings directly modulate the compound's ability to occupy the ATP-binding pocket and engage key hinge-region residues [1]. Specifically, quinoline-pyridine hybrids exhibiting competitive PIM-1 inhibition (IC50 values of 1.31 μM for PIM-1 and 0.67 μM for PIM-2) have been identified in focused library screens, with the spatial orientation of the pyridine substituent emerging as a critical determinant of both potency and kinase selectivity profile . Although these data derive from structurally related pyridine-quinoline hybrids rather than the exact target compound, they establish a class-level SAR principle: the C-3 attachment vector is not pharmacologically equivalent to C-2 or C-4 substitution, and regioisomeric interchange will likely disrupt target binding geometry.

Medicinal Chemistry Conformational Analysis Kinase Inhibitor Design

LogP = 4.06 and PSA = 25.78 Ų Position This Scaffold Within CNS MPO-Desirable Space vs. More Polar (Higher PSA) or More Lipophilic (Higher LogP) Quinoline Analogs

The computed physicochemical parameters of 3-(5-bromopyridin-2-yl)quinoline—LogP of 4.06 and topological polar surface area (PSA) of 25.78 Ų [1]—place it within favorable boundaries for CNS drug discovery according to the widely adopted CNS MPO (Multiparameter Optimization) scoring framework. By comparison, 4-(5-bromopyridin-2-yl)isoquinoline (CAS 1147447-05-9), with an identical molecular formula (C14H9BrN2) and molecular weight (285.14 g/mol) but a regioisomeric nitrogen position, exhibits a modified electrostatic surface that alters hydrogen-bonding capacity . The PSA of 25.78 Ų for the target compound falls well below the empirical threshold of 70–90 Ų commonly associated with good brain penetration, while the LogP of 4.06 remains within the optimal range (1–5) for passive blood-brain barrier permeability. These calculated properties support the utility of this scaffold as a CNS-accessible starting point for neurotherapeutic programs targeting MAO [2] or other CNS enzymes, where the bromine atom also offers a synthetic handle for subsequent property tuning.

Physicochemical Profiling CNS Drug Design ADME Optimization

98% Minimum Purity Under ISO Certification Ensures Reproducible Cross-Coupling Yields vs. Lower-Grade Bromo-Quinoline Intermediates

Commercially available 3-(5-bromopyridin-2-yl)quinoline is supplied at a certified minimum purity of 98% under ISO quality management systems by multiple established vendors . This purity specification is critical for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Negishi), where the presence of dehalogenated byproducts or unreacted starting materials in lower-grade batches can poison palladium catalysts, reduce coupling yields, and complicate chromatographic purification . In head-to-head comparisons of commercial bromo-quinoline intermediates, products offered at 95% purity—such as some batches of 2-(6-bromopyridin-2-yl)quinoline (CAS 149775-40-6) —may contain up to 5% impurities that translate into measurable yield losses in subsequent diversification steps. The ISO-certified 98% purity specification of the target compound mitigates this procurement risk.

Synthetic Chemistry Quality Assurance Procurement Standards

Supplier Benchmarking: Multi-Vendor Availability at ≥98% Purity Reduces Single-Source Procurement Risk for Research Programs

3-(5-Bromopyridin-2-yl)quinoline is commercially available from multiple independent suppliers at ≥98% purity, including MolCore (ISO-certified), Leyan (Shanghai Haoyuan Chemexpress), and Cato Research Chemicals, with listings also present on CymitQuimica . This multi-vendor landscape provides procurement flexibility and supply chain resilience that is not uniformly available for all bromo-quinoline isomers. For example, 4-(5-bromopyridin-2-yl)isoquinoline (CAS 1147447-05-9) is primarily accessible through Fluorochem and Chemenu, while certain positional isomers (e.g., 3-(4-bromopyridin-2-yl)quinoline or 3-(6-bromopyridin-2-yl)quinoline) have limited or no commercial availability as standalone catalog products . The broader supplier base for the target compound translates into competitive pricing, shorter lead times, and reduced risk of stockout interruptions for ongoing research programs.

Supply Chain Management Research Procurement Vendor Qualification

Best Research and Industrial Application Scenarios for 3-(5-Bromopyridin-2-yl)quinoline (CAS 569350-78-3)


Antiviral Protease Inhibitor Lead Optimization: HRV 3C Program Starting Point

Based on the established SAR showing that a 5-bromopyridinyl-substituted heteroaromatic ester achieves an IC50 of 80 nM against HRV 3C protease , 3-(5-bromopyridin-2-yl)quinoline should be prioritized as a key intermediate for constructing focused libraries aimed at optimizing potency, selectivity, and pharmacokinetic properties of non-peptidic rhinovirus protease inhibitors. The bromine atom at the pyridine 5-position provides both a pharmacophoric element for target engagement and a synthetic handle for late-stage diversification to explore substituent effects on antiviral activity.

CNS Drug Discovery: MAO-B-Selective Inhibitor Scaffold Expansion

ChEMBL-derived data demonstrate that bromo-quinoline chemotypes can achieve MAO-B IC50 values as low as 86 nM with selectivity ratios exceeding 140-fold over MAO-A . The favorable CNS physicochemical profile of 3-(5-bromopyridin-2-yl)quinoline (LogP 4.06, PSA 25.78 Ų) supports its use as a starting scaffold for CNS-penetrant MAO-B inhibitor development. Medicinal chemistry teams should use this compound as a core for SAR studies exploring the impact of pyridine substitution on isoform selectivity and brain exposure in neurodegenerative disease models.

Oncology Kinase Inhibitor Development: PIM-1/2 Program with C-3 Pyridyl-Quinoline Topology

The pyridine-quinoline hybrid chemotype has been validated as a competitive inhibitor of PIM-1 and PIM-2 kinases, with optimized analogs achieving IC50 values of 1.31 μM and 0.67 μM respectively and demonstrating apoptosis induction via caspase 3/7 activation . The C-3 connectivity of 3-(5-bromopyridin-2-yl)quinoline provides a unique dihedral geometry for ATP-binding pocket engagement that is distinct from C-2 and C-4 regioisomers. This compound serves as the brominated entry point for focused kinase inhibitor library synthesis, with the bromine enabling rapid parallel analog generation via Suzuki coupling.

Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling for Fragment-Based Drug Discovery

The aryl bromide functional group in 3-(5-bromopyridin-2-yl)quinoline renders it an ideal substrate for Suzuki-Miyaura, Buchwald-Hartwig, and Negishi cross-coupling reactions . The ISO-certified ≥98% purity specification ensures consistent catalyst performance and minimizes yield losses from catalyst-poisoning impurities. Fragment-based drug discovery (FBDD) programs can employ this compound as a versatile synthetic linchpin for generating diverse analog libraries, leveraging the multi-vendor commercial availability to support sustained hit-to-lead and lead optimization campaigns without supply interruption.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(5-Bromopyridin-2-yl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.